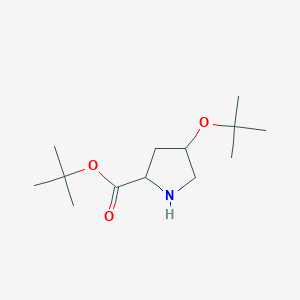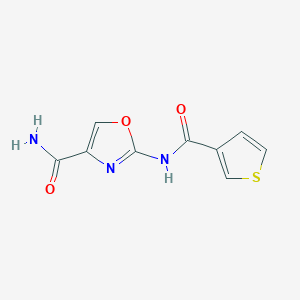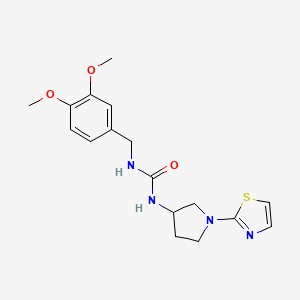
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H23N7O2 and its molecular weight is 393.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Applications : Novel compounds derived from specific chemical reactions have been synthesized, showing significant activity as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors. These compounds exhibit considerable analgesic and anti-inflammatory activities, with some displaying higher COX-2 selectivity and comparable effectiveness to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity of Triazole Derivatives : A series of 1,4-disubstituted 1,2,3-triazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated moderate to good activities against both Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting their potential as antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).
Development of Thiazolo-[3′,2′2,3][1,2,4]triazolo[1,5-a]pyridine Derivatives with Antimicrobial Properties
: Novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives have been synthesized, showing significant biological activity against various microorganisms. These findings suggest the potential of these compounds in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Inhibitors of Eosinophil Infiltration with Antihistaminic Activity : Research on fused pyridazines incorporating cyclic amines revealed compounds that exhibit both antihistaminic activity and inhibitory effects on eosinophil chemotaxis. One compound, in particular, showed potent antihistaminic activity without significant blockade of central H(1) receptors, offering a promising therapeutic agent for conditions like atopic dermatitis and allergic rhinitis (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).
Molecular Docking and Screening
- Molecular Docking Studies of Piperazine and Triazolo-pyrazine Derivatives : A study on new piperazine and triazolo-pyrazine derivatives through molecular docking and in vitro screening against microbial strains revealed promising antimicrobial activities. These findings support the potential of these compounds in antimicrobial drug development (Patil, Noonikara-Poyil, Joshi, Patil, Lewis, Bugarin, 2021).
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-29-17-7-3-2-5-15(17)11-22-20(28)16-6-4-10-26(12-16)18-8-9-19(25-24-18)27-14-21-13-23-27/h2-3,5,7-9,13-14,16H,4,6,10-12H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKBWIASVRMQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



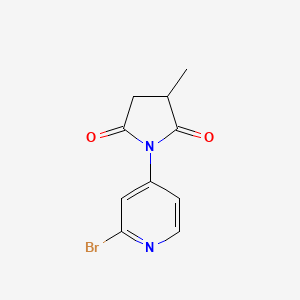
![N-[4-(5-Methyltriazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2547451.png)
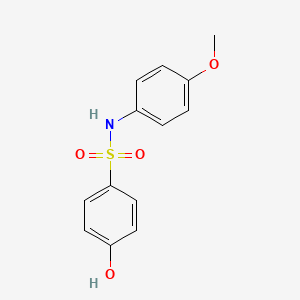
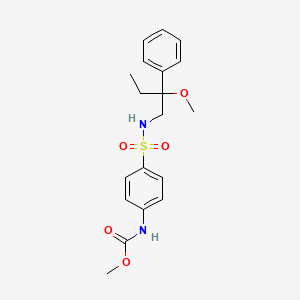
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2547456.png)
![Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2547457.png)
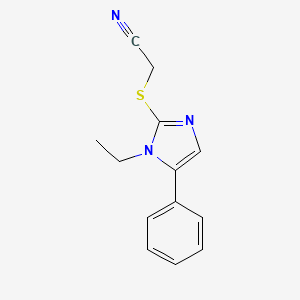
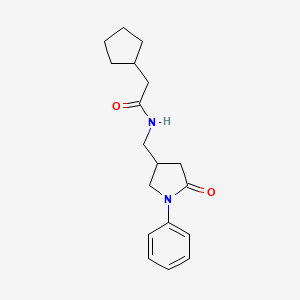
![(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2547462.png)
